molecular formula C5H9Br B13549082 3-Bromo-2-pentene CAS No. 21964-23-8

3-Bromo-2-pentene

Katalognummer: B13549082
CAS-Nummer: 21964-23-8
Molekulargewicht: 149.03 g/mol
InChI-Schlüssel: OPGVCEGMOFKBOL-HYXAFXHYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-3-bromopent-2-ene is an organic compound with the molecular formula C5H9Br. It is an alkene with a bromine atom attached to the third carbon in the chain, and the double bond is in the Z configuration, meaning the higher priority substituents on each carbon of the double bond are on the same side.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(2Z)-3-bromopent-2-ene can be synthesized through various methods. One common approach involves the bromination of pent-2-ene. The reaction typically uses bromine (Br2) in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and stereoselectivity of the product.

Industrial Production Methods

Industrial production of (2Z)-3-bromopent-2-ene may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-3-bromopent-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, (2Z)-3-bromopent-2-ene can undergo elimination to form pent-2-yne.

    Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).

    Addition: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents.

Major Products

    Substitution: Products like 3-hydroxypent-2-ene or 3-cyanopent-2-ene.

    Elimination: Pent-2-yne.

    Addition: 2,3-dibromopentane or 3-bromopentane.

Wissenschaftliche Forschungsanwendungen

(2Z)-3-bromopent-2-ene is used in various scientific research applications:

    Chemistry: As an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studying the effects of brominated alkenes on biological systems.

    Medicine: Potential use in the synthesis of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2Z)-3-bromopent-2-ene in chemical reactions involves the interaction of the bromine atom and the double bond with various reagents. The bromine atom is a good leaving group, making the compound reactive in substitution and elimination reactions. The double bond can act as a nucleophile or electrophile, depending on the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2E)-3-bromopent-2-ene: The E isomer of 3-bromopent-2-ene, where the higher priority substituents are on opposite sides of the double bond.

    3-chloropent-2-ene: Similar structure but with a chlorine atom instead of bromine.

    3-bromobut-2-ene: A shorter chain analogue with similar reactivity.

Uniqueness

(2Z)-3-bromopent-2-ene is unique due to its specific stereochemistry, which can influence its reactivity and the types of products formed in chemical reactions. The Z configuration can lead to different stereochemical outcomes compared to the E isomer.

Eigenschaften

CAS-Nummer

21964-23-8

Molekularformel

C5H9Br

Molekulargewicht

149.03 g/mol

IUPAC-Name

(Z)-3-bromopent-2-ene

InChI

InChI=1S/C5H9Br/c1-3-5(6)4-2/h3H,4H2,1-2H3/b5-3-

InChI-Schlüssel

OPGVCEGMOFKBOL-HYXAFXHYSA-N

Isomerische SMILES

CC/C(=C/C)/Br

Kanonische SMILES

CCC(=CC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.